Lutein

Catalog No.
S533860
CAS No.
127-40-2
M.F
C40H56O2
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lutein

CAS Number

127-40-2

Product Name

Lutein

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m0/s1

InChI Key

KBPHJBAIARWVSC-RGZFRNHPSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Solubility

Insoluble

Synonyms

beta,epsilon-Carotene-3, 3'-Diol, (3R,3'R,6'S)-, beta,epsilon-Carotene-3,3'-diol, (3S,3'R,6'S)-, gamma Lutein, Lutein, Lutein F, Lutein G, Lutein, gamma

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C

Description

The exact mass of the compound Lutein is 568.428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls. It belongs to the ontological category of carotenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Age-Related Macular Degeneration (AMD)

Antioxidant

Skin Health

Cataract Prevention

Anticancer

Bone Remodeling

Cognitive Function

Anti-Inflammatory Properties

Nanoscale Delivery Systems

Cardiovascular Diseases

Obesity

Neurodegenerative Disorders

Lutein is a naturally occurring xanthophyll, classified as one of the carotenoids, specifically a type of carotenoid that contains oxygen. Its chemical formula is C40H56O2C_{40}H_{56}O_2, and it is characterized by a long polyene chain with alternating double and single bonds, which gives it its distinctive yellow color. Lutein is synthesized exclusively by plants and is abundant in green leafy vegetables such as spinach and kale, as well as in egg yolks and various fruits. This compound plays a crucial role in photosynthesis by modulating light energy and protecting plant tissues from damage caused by excessive light exposure .

, particularly oxidation. Upon exposure to light or heat, lutein can degrade into several products, including aldehydes and ketones, which may exhibit different biological activities . The oxidation process can lead to the formation of reactive oxygen species, which lutein can scavenge, thereby contributing to its antioxidant properties .

Lutein is known for its significant biological activities, particularly its role in eye health. It is concentrated in the macula lutea of the human retina, where it functions as a light filter, protecting retinal tissues from harmful blue light and oxidative stress. Lutein's antioxidant properties help reduce the risk of age-related macular degeneration and cataracts by neutralizing free radicals and reactive oxygen species . Additionally, lutein has been implicated in enhancing visual performance and may play a role in cognitive function due to its neuroprotective effects .

Lutein is biosynthesized in plants through the carotenoid biosynthetic pathway. This process involves several enzymatic reactions facilitated by diiron proteins and cytochrome P450 enzymes. The synthesis begins with the formation of phytoene, which undergoes a series of desaturation and cyclization reactions to produce lutein. In laboratory settings, lutein can also be synthesized through chemical methods involving the condensation of suitable precursors under controlled conditions .

Research indicates that lutein interacts with various biological systems and compounds. It has been shown to enhance the absorption of other carotenoids such as zeaxanthin when consumed together. Studies also suggest that lutein may modulate the activity of certain enzymes involved in oxidative stress response, thereby influencing cellular signaling pathways related to inflammation and cell survival . Furthermore, lutein's ability to quench singlet oxygen makes it an important player in protecting against phototoxic damage in ocular tissues .

Lutein shares structural similarities with other carotenoids but has unique features that distinguish it from them. The following table highlights lutein's comparison with similar compounds:

CompoundStructure CharacteristicsUnique Features
LuteinOne β-ring and one ε-ringConcentrated in human retina; filters blue light
ZeaxanthinTwo β-ringsMore effective at filtering blue light than lutein
Beta-caroteneTwo β-ringsPrecursor to vitamin A; more stable than lutein
AstaxanthinOne β-ring and one ε-ring with additional hydroxyl groupsStronger antioxidant capacity than lutein
CanthaxanthinTwo β-ringsPrimarily used as a food dye; less prevalent in human tissues

Lutein's unique structural arrangement allows it to be selectively absorbed into the macular region of the eye, where it plays a protective role against light-induced damage—an attribute not shared by all carotenoids .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dark, yellowish brown liquid
Solid

XLogP3

11

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

568.42803102 g/mol

Monoisotopic Mass

568.42803102 g/mol

Heavy Atom Count

42

LogP

7.9

Appearance

Solid powder

Melting Point

196 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X72A60C9MT

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 127 of 134 companies (only ~ 5.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Xanthophylls are taken for nutritional supplementation, and also for treating dietary shortage or imbalance.

Pharmacology

Lutein was found to be present in a concentrated area of the macula, a small area of the retina responsible for central vision. The hypothesis for the natural concentration is that lutein helps protect from oxidative stress and high-energy light. Several studies show that an increase in macula pigmentation decreases the risk for eye diseases such as Age-related Macular Degeneration (AMD).
Lutein (LOO-teen) is a oxygenated carotenoid found in vegetables and fruits. lutein is found in the macula of the eye, where it is believed to act as a yellow filter. Lutein acts as an antioxidant, protecting cells against the damaging effects of free radicals.

Mechanism of Action

Xanthophylls have antioxidant activity and react with active oxygen species, producing biologically active degradation products. They also can inhibit peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to their antioxidant properties. Lutein is naturally present in the macula of the human retina. It filters out potentially phototoxic blue light and near-ultraviolet radiation from the macula. The protective effect is due in part, to the reactive oxygen species quenching ability of these carotenoids. Lutein is more stable to decomposition by pro-oxidants than are other carotenoids such as beta-carotene and lycopene. Lutein is abundant in the region surrounding the fovea, and lutein is the predominant pigment at the outermost periphery of the macula. Zeaxanthin, which is fully conjugated (lutein is not), may offer somewhat better protection than lutein against phototoxic damage caused by blue and near-ultraviolet light radiation. Lutein is one of only two carotenoids that have been identified in the human lens, may be protective against age-related increases in lens density and cataract formation. Again, the possible protection afforded by lutein may be accounted for, in part, by its reactive oxygen species scavenging abilities. Carotenoids also provide protection from cancer. One of the mechanisms of this is by increasing the expression of the protein connexin-43, thereby stimulating gap junctional communication and preventing unrestrained cell proliferation.

Other CAS

127-40-2

Wikipedia

Lutein
M-Phenylenediamine

Use Classification

Food additives
Food Additives -> COLOUR; NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes
Food Additives -> COLOUR; -> JECFA Functional Classes
COLOUR; -> JECFA Functional Classes

General Manufacturing Information

.beta.,.epsilon.-Carotene-3,3'-diol, (3R,3'R,6'R)-: ACTIVE

Dates

Modify: 2023-08-15
1: Leonelli L, Brooks MD, Niyogi KK. Engineering the lutein epoxide cycle into Arabidopsis thaliana. Proc Natl Acad Sci U S A. 2017 Aug 15;114(33):E7002-E7008. doi: 10.1073/pnas.1704373114. Epub 2017 Jul 31. PubMed PMID: 28760990; PubMed Central PMCID: PMC5565435.
2: Mellado-Ortega E, Hornero-Méndez D. Isolation and identification of lutein esters, including their regioisomers, in tritordeum (×Tritordeum Ascherson et Graebner) grains: Evidence for a preferential xanthophyll acyltransferase activity. Food Chem. 2012 Dec 1;135(3):1344-52. doi: 10.1016/j.foodchem.2012.05.046. Epub 2012 May 17. PubMed PMID: 22953864.
3: Jeon S, Ranard KM, Neuringer M, Johnson EE, Renner L, Kuchan MJ, Pereira SL, Johnson EJ, Erdman JW Jr. Lutein Is Differentially Deposited across Brain Regions following Formula or Breast Feeding of Infant Rhesus Macaques. J Nutr. 2018 Jan 1;148(1):31-39. doi: 10.1093/jn/nxx023. PubMed PMID: 29378053.
4: Howard AN, Thurnham DI. Lutein and atherosclerosis: Belfast versus Toulouse revisited. Med Hypotheses. 2017 Jan;98:63-68. doi: 10.1016/j.mehy.2016.10.030. Epub 2016 Nov 23. PubMed PMID: 28012609.
5: Johnson MP, Zia A, Ruban AV. Elevated ΔpH restores rapidly reversible photoprotective energy dissipation in Arabidopsis chloroplasts deficient in lutein and xanthophyll cycle activity. Planta. 2012 Jan;235(1):193-204. doi: 10.1007/s00425-011-1502-0. Epub 2011 Aug 25. PubMed PMID: 21866345.
6: Leuenberger M, Morris JM, Chan AM, Leonelli L, Niyogi KK, Fleming GR. Dissecting and modeling zeaxanthin- and lutein-dependent nonphotochemical quenching in Arabidopsis thaliana. Proc Natl Acad Sci U S A. 2017 Aug 15;114(33):E7009-E7017. doi: 10.1073/pnas.1704502114. Epub 2017 Jun 26. PubMed PMID: 28652334; PubMed Central PMCID: PMC5565437.
7: Zheng YF, Min JS, Kim D, Park JB, Choi SW, Lee ES, Na K, Bae SK. In Vitro Inhibition of Human UDP-Glucuronosyl-Transferase (UGT) Isoforms by Astaxanthin, β-Cryptoxanthin, Canthaxanthin, Lutein, and Zeaxanthin: Prediction of in Vivo Dietary Supplement-Drug Interactions. Molecules. 2016 Aug 12;21(8). pii: E1052. doi: 10.3390/molecules21081052. PubMed PMID: 27529203.
8: Gleize B, Tourniaire F, Depezay L, Bott R, Nowicki M, Albino L, Lairon D, Kesse-Guyot E, Galan P, Hercberg S, Borel P. Effect of type of TAG fatty acids on lutein and zeaxanthin bioavailability. Br J Nutr. 2013 Jul 14;110(1):1-10. doi: 10.1017/S0007114512004813. Epub 2012 Dec 11. PubMed PMID: 23228631; PubMed Central PMCID: PMC3734536.
9: Panova IG, Yakovleva MA, Tatikolov AS, Kononikhin AS, Feldman TB, Poltavtseva RA, Nikolaev EN, Sukhikh GT, Ostrovsky MA. Lutein and its oxidized forms in eye structures throughout prenatal human development. Exp Eye Res. 2017 Jul;160:31-37. doi: 10.1016/j.exer.2017.04.008. Epub 2017 Apr 25. PubMed PMID: 28454979.
10: Komuro M, Shimizu N, Onuma R, Otoki Y, Ito J, Kato S, Higuchi O, Sudo K, Suzuki S, Miyazawa T, Eitsuka T, Nakagawa K. Analysis of Lutein in Mugwort (Artemisia princeps Pamp.) Paste and Evaluation of Manufacturing Processes. J Oleo Sci. 2017 Nov 1;66(11):1257-1262. doi: 10.5650/jos.ess17117. Epub 2017 Oct 11. PubMed PMID: 29021494.
11: Mora-Gutierrez A, Attaie R, Núñez de González MT, Jung Y, Woldesenbet S, Marquez SA. Complexes of lutein with bovine and caprine caseins and their impact on lutein chemical stability in emulsion systems: Effect of arabinogalactan. J Dairy Sci. 2018 Jan;101(1):18-27. doi: 10.3168/jds.2017-13105. Epub 2017 Nov 2. PubMed PMID: 29103708.
12: Vishwanathan R, Neuringer M, Snodderly DM, Schalch W, Johnson EJ. Macular lutein and zeaxanthin are related to brain lutein and zeaxanthin in primates. Nutr Neurosci. 2013 Jan;16(1):21-9. doi: 10.1179/1476830512Y.0000000024. Epub 2012 Jul 9. PubMed PMID: 22780947; PubMed Central PMCID: PMC3824968.
13: Jahns P, Holzwarth AR. The role of the xanthophyll cycle and of lutein in photoprotection of photosystem II. Biochim Biophys Acta. 2012 Jan;1817(1):182-93. doi: 10.1016/j.bbabio.2011.04.012. Epub 2011 May 1. Review. PubMed PMID: 21565154.
14: Picone S, Ritieni A, Fabiano A, Graziani G, Paolillo P, Livolti G, Galvano F, Gazzolo D. Lutein levels in arterial cord blood correlate with neuroprotein activin A in healthy preterm and term newborns: A trophic role for lutein? Clin Biochem. 2018 Feb;52:80-84. doi: 10.1016/j.clinbiochem.2017.11.017. Epub 2017 Nov 28. PubMed PMID: 29195833.
15: Ranard KM, Jeon S, Mohn ES, Griffiths JC, Johnson EJ, Erdman JW Jr. Dietary guidance for lutein: consideration for intake recommendations is scientifically supported. Eur J Nutr. 2017 Dec;56(Suppl 3):37-42. doi: 10.1007/s00394-017-1580-2. Review. PubMed PMID: 29149368; PubMed Central PMCID: PMC5715043.
16: Evans M, Beck M, Elliott J, Etheve S, Roberts R, Schalch W. Effects of formulation on the bioavailability of lutein and zeaxanthin: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects. Eur J Nutr. 2013 Jun;52(4):1381-91. doi: 10.1007/s00394-012-0447-9. Epub 2012 Sep 30. PubMed PMID: 23052623; PubMed Central PMCID: PMC3663991.
17: Mein JR, Dolnikowski GG, Ernst H, Russell RM, Wang XD. Enzymatic formation of apo-carotenoids from the xanthophyll carotenoids lutein, zeaxanthin and β-cryptoxanthin by ferret carotene-9',10'-monooxygenase. Arch Biochem Biophys. 2011 Feb 1;506(1):109-21. doi: 10.1016/j.abb.2010.11.005. Epub 2010 Nov 21. PubMed PMID: 21081106; PubMed Central PMCID: PMC3026080.
18: Johnson EJ. Role of lutein and zeaxanthin in visual and cognitive function throughout the lifespan. Nutr Rev. 2014 Sep;72(9):605-12. doi: 10.1111/nure.12133. Epub 2014 Aug 8. Review. PubMed PMID: 25109868.
19: Lin H, Mares JA, LaMonte MJ, Brady WE, Sahli MW, Klein R, Klein BEK, Nie J, Millen AE. Association between Dietary Xanthophyll (Lutein and Zeaxanthin) Intake and Early Age-Related Macular Degeneration: The Atherosclerosis Risk in Communities Study. Ophthalmic Epidemiol. 2017 Oct;24(5):311-322. doi: 10.1080/09286586.2017.1290259. Epub 2017 Mar 23. PubMed PMID: 28332910; PubMed Central PMCID: PMC6025894.
20: Silva JTDP, Silva ACD, Geiss JMT, de Araújo PHH, Becker D, Bracht L, Leimann FV, Bona E, Guerra GP, Gonçalves OH. Analytical validation of an ultraviolet-visible procedure for determining lutein concentration and application to lutein-loaded nanoparticles. Food Chem. 2017 Sep 1;230:336-342. doi: 10.1016/j.foodchem.2017.03.059. Epub 2017 Mar 14. PubMed PMID: 28407919.

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